2-Ethyl[1,3]thiazolo[4,5-c]pyridine
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Overview
Description
2-Ethyl[1,3]thiazolo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The fusion of thiazole and pyridine rings in its structure imparts unique chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method includes the reaction of 2-aminothiazole with an appropriate pyridine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts, such as transition metal complexes, can also be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl[1,3]thiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of halogenated thiazolo[4,5-c]pyridine derivatives.
Scientific Research Applications
2-Ethyl[1,3]thiazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its biological effects. For example, it can act as an inhibitor of DNA gyrase in bacteria, thereby exhibiting antimicrobial activity . The compound’s structure allows it to interact with multiple biological pathways, making it a versatile agent in drug development.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atom in the pyridine ring.
Thiazolo[3,2-a]pyridine: Another related compound with a different fusion pattern of the thiazole and pyridine rings.
Uniqueness: 2-Ethyl[1,3]thiazolo[4,5-c]pyridine is unique due to its specific ring fusion and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with biological targets, setting it apart from other thiazole-pyridine derivatives .
Properties
CAS No. |
98382-94-6 |
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Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-ethyl-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H8N2S/c1-2-8-10-6-5-9-4-3-7(6)11-8/h3-5H,2H2,1H3 |
InChI Key |
HNRWMEWACVOUQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=CN=C2 |
Origin of Product |
United States |
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